3-Chloroadamantanecarboxylic acid
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Overview
Description
3-Chloroadamantanecarboxylic acid: is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. The compound is characterized by the presence of a chlorine atom and a carboxylic acid group attached to the adamantane framework. Its molecular formula is C11H15ClO2 and it has a molecular weight of 214.69 g/mol . This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroadamantanecarboxylic acid typically involves the chlorination of adamantane followed by carboxylation. One common method includes the reaction of adamantane with chlorine gas in the presence of a catalyst to form 3-chloroadamantane. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroadamantanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
3-Chloroadamantanecarboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloroadamantanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-Phenyl-adamantane-1-carboxylic acid: Similar structure but with a phenyl group instead of chlorine.
1-Adamantanecarboxylic acid: Lacks the chlorine atom, used in different chemical syntheses.
2-Adamantanone: A ketone derivative of adamantane, used in organic synthesis.
Uniqueness: 3-Chloroadamantanecarboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H15ClO2 |
---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
(5S,7R)-3-chloroadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H15ClO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+,10?,11? |
InChI Key |
GMOBHRQSNDDZAD-JZVMUCMXSA-N |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)Cl)C(=O)O |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)O |
Origin of Product |
United States |
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